

Preclinical Data Summary of JNJ-18038683 Free Base: An In-Depth Technical Guide

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Compound of Interest

Compound Name: JNJ-18038683 free base

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for JNJ-18038683, a potent and selective antagonist of the 5-HT7 serotonin receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

Compound Name	JNJ-18038683
Chemical Name	3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine
Mechanism of Action	5-HT7 Receptor Antagonist
Therapeutic Area	Neuroscience, with potential applications in depression and cognitive disorders. ^[1]

In Vitro Pharmacology

Receptor Binding Affinity

JNJ-18038683 demonstrates high affinity for both rat and human 5-HT7 receptors.

Target	Species	Assay Type	Cell Line	Radioligand	pKi	Ki (nM)
5-HT7 Receptor	Rat	Radioligand Binding	HEK293	[3H]5-CT	8.19 ± 0.02	~6.46
5-HT7 Receptor	Human	Radioligand Binding	HEK293	[3H]5-CT	8.20 ± 0.01	~6.31

Receptor Selectivity

JNJ-18038683 exhibits selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with 10-fold less affinity to the latter.[1] A comprehensive selectivity profile against a broader panel of receptors and enzymes is not publicly available in the reviewed literature.

Functional Activity

In functional assays, JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor. It has been shown to inhibit 5-HT-induced increases in adenylyl cyclase activity.

In Vivo Pharmacology

Antidepressant-Like Activity

JNJ-18038683 has demonstrated efficacy in a rodent model of depression.

Model	Species	Effect
Tail Suspension Test	Mouse	Effective in reducing immobility time.[2]

Effects on Sleep Architecture

The compound has been shown to modulate REM sleep parameters in rodents, an effect that translates to humans.[2]

Model	Species	Effect
EEG/EMG Monitoring	Rodents	Increased latency to REM sleep and decreased REM sleep duration. [2]

Pharmacokinetics

Detailed pharmacokinetic parameters for JNJ-18038683 in preclinical species are not extensively reported in the public domain. The available information suggests that the compound is orally bioavailable and penetrates the brain.

Signaling Pathway and Experimental Workflows

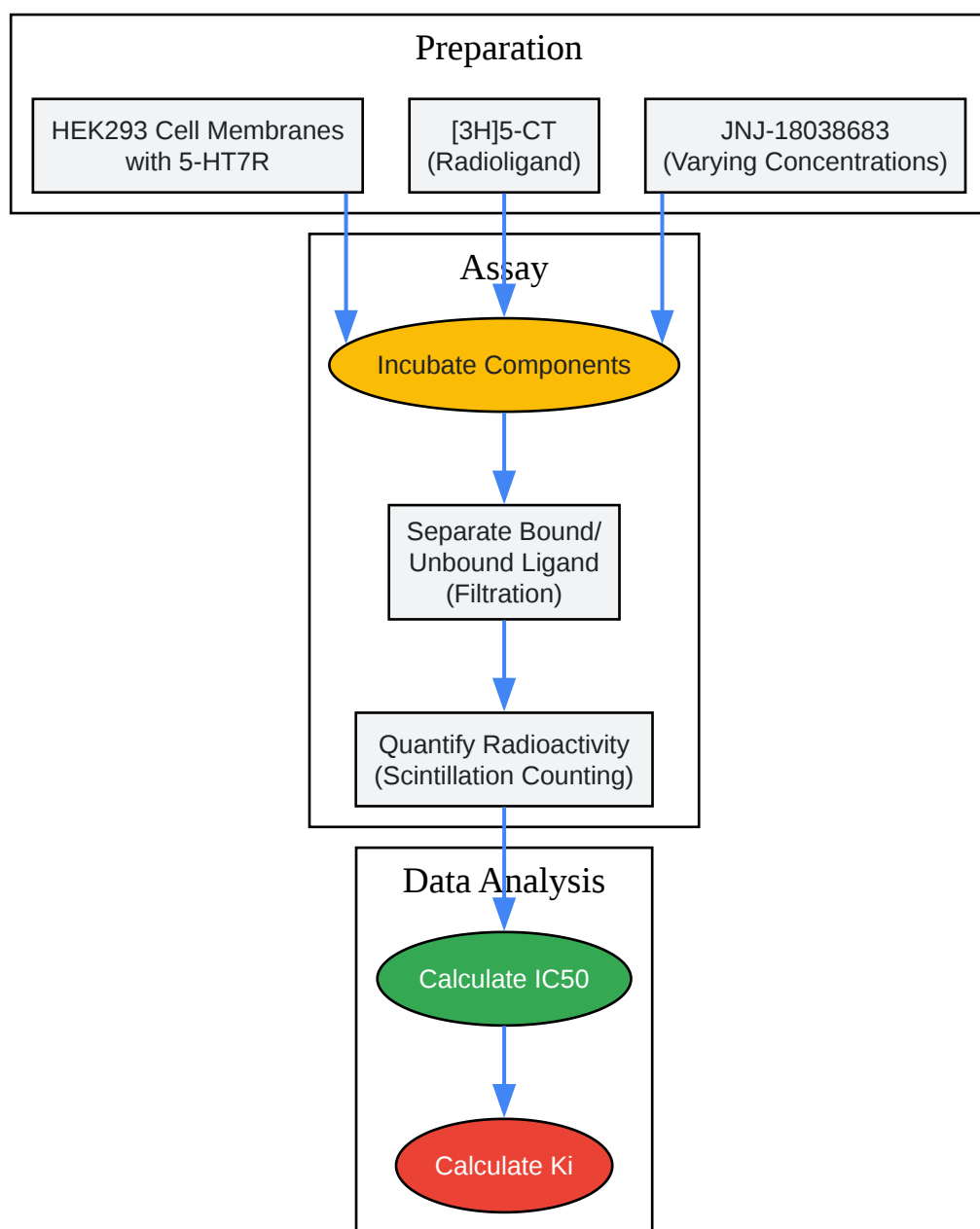
5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. JNJ-18038683, as a 5-HT7 receptor antagonist, blocks this signaling cascade.

5-HT7 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The affinity of JNJ-18038683 for the 5-HT7 receptor is determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound (JNJ-18038683). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (K_i).

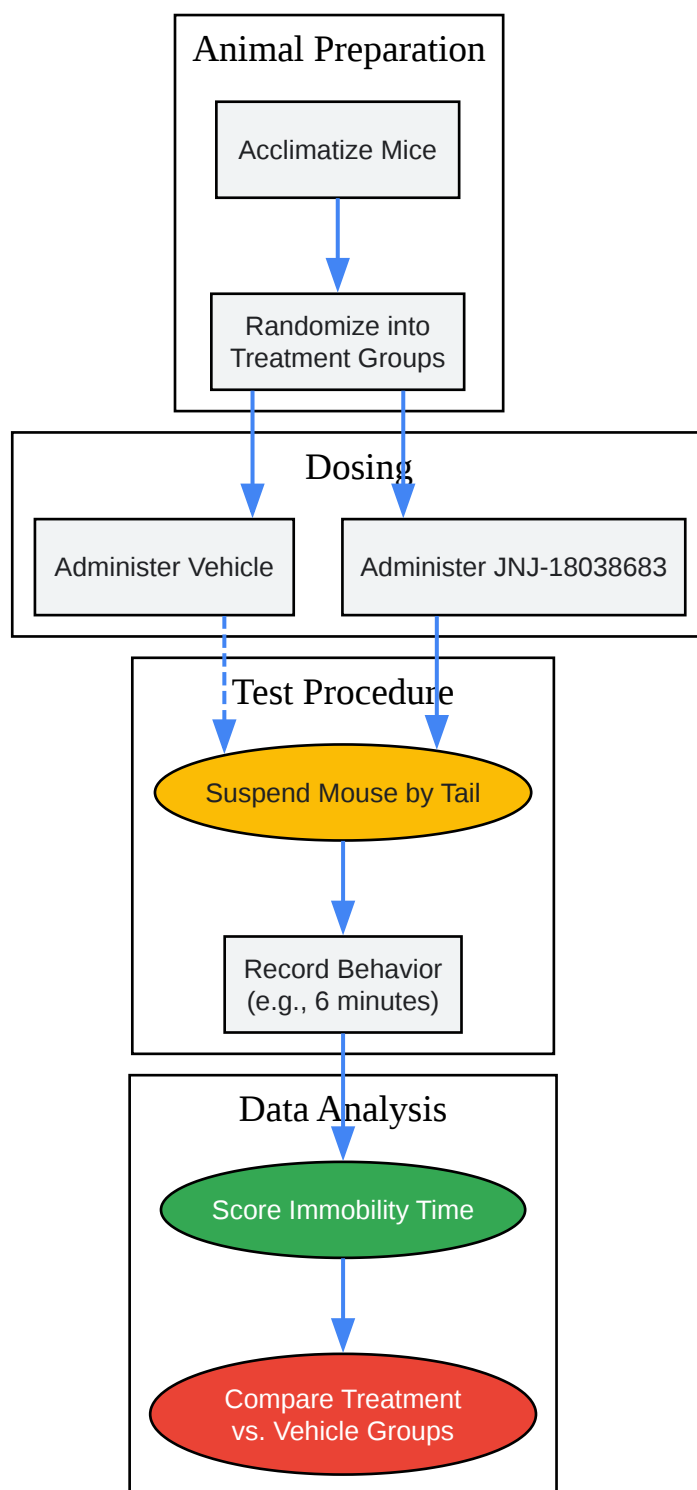


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Radioligand Binding Assay Workflow

Experimental Workflow: Mouse Tail Suspension Test

The tail suspension test is a behavioral assay used to screen for potential antidepressant effects of drugs. Mice are suspended by their tails for a short period, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.



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Mouse Tail Suspension Test Workflow

Experimental Protocols

Radioligand Binding Assay (General Protocol)

- **Cell Membrane Preparation:** Membranes from HEK293 cells stably expressing either rat or human 5-HT₇ receptors are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
- **Assay Conditions:** In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand [³H]5-CT and a range of concentrations of JNJ-18038683. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- **Separation and Counting:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Mouse Tail Suspension Test (General Protocol)

- **Animals:** Male mice of a suitable strain (e.g., C57BL/6J) are used.^[2] The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.
- **Drug Administration:** JNJ-18038683 or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) at a defined time before the test.
- **Test Procedure:** Each mouse is suspended by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.

- **Behavioral Scoring:** The duration of immobility (defined as the absence of any movement except for respiration) is recorded by a trained observer or an automated system, typically during the last 4 minutes of the test.
- **Data Analysis:** The mean immobility time for the JNJ-18038683-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

REM Sleep Analysis in Rodents (General Protocol)

- **Animals and Surgery:** Adult male rats (e.g., Sprague-Dawley) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.[\[2\]](#)
- **Data Acquisition:** After a recovery period, animals are connected to a recording system, and EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).
- **Drug Administration:** JNJ-18038683 or vehicle is administered at the beginning of the recording period.
- **Sleep Stage Scoring:** The recorded data is scored for different sleep-wake states (wakefulness, non-REM sleep, and REM sleep) in epochs of a specific duration (e.g., 10 or 30 seconds) based on the characteristics of the EEG and EMG signals.
- **Data Analysis:** Parameters such as the latency to the first episode of REM sleep and the total duration of REM sleep are calculated for each animal. The effects of JNJ-18038683 are determined by comparing these parameters between the drug-treated and vehicle-treated groups.

Summary and Conclusion

JNJ-18038683 is a potent and selective 5-HT₇ receptor antagonist with demonstrated preclinical efficacy in models relevant to depression and sleep regulation. Its high affinity for the 5-HT₇ receptor and its ability to modulate neuronal signaling pathways provide a strong rationale for its investigation as a potential therapeutic agent for central nervous system disorders. Further studies to fully characterize its selectivity profile and pharmacokinetic properties will be crucial for its continued development.

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References

- 1. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoring transitions to REM sleep in rats based on the EEG phenomena of pre-REM sleep: an improved analysis of sleep structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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